![molecular formula C20H32O3 B199683 14S,15R-EpETrE CAS No. 74868-37-4](/img/structure/B199683.png)
14S,15R-EpETrE
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Overview
Description
14S,15R-EpETrE is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This molecule is a stereoisomer of the well-known epoxyeicosatrienoic acid (EET) and has been shown to have significant biological effects. In
Scientific Research Applications
Biological Applications and Metabolism
Formation and Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells, when cultured with arachidonic acid, produced low levels of 14,15-epoxyeicosatrienoic acid (14,15-EpETrE). When 14,15-[3H]EpETrE was incubated with these cells, it was metabolized into various derivatives, indicating the active role of EpETrE in human reproductive tissue metabolism (Zosmer et al., 1995).
Enzymatic Formation from 14,15-Leukotriene A4 : The enzyme cytosolic epoxide hydrolase can convert 14,15-leukotriene A4 into 14,15-dihydroxy-5,8-cis-10,12-trans-eicosatetraenoic acid (14,15-DHETE), demonstrating another pathway for the formation of 14,15-DHETE, a compound known to modulate human leukocyte functions (Wetterholm et al., 1988).
Vasodilatory Effect and Role in Vascular Function
- Production in Vascular Smooth Muscle Cells : Rat aortic smooth muscle cell microsomes, upon incubation with arachidonic acid, produced various metabolites including 5(6)-EpETrE and 14(15)-EpETrE, suggesting a role for these metabolites in vascular regulation (Hasunuma et al., 1991).
properties
CAS RN |
74868-37-4 |
---|---|
Product Name |
14S,15R-EpETrE |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1 |
InChI Key |
JBSCUHKPLGKXKH-KZTFMOQPSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Pictograms |
Irritant |
synonyms |
(±)14,15-EpETrE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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